Fenspiride-d5

Beschreibung

Eigenschaften

IUPAC Name |

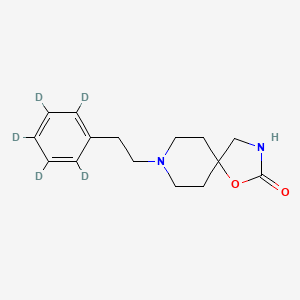

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNFBBAOMBJTST-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fenspiride-d5: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fenspiride-d5, the deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The document details the chemical structure of this compound and outlines a scientifically plausible, multi-step synthetic pathway. This proposed synthesis is based on established chemical principles and draws from existing literature on the synthesis of Fenspiride and related deuterated compounds. Detailed experimental protocols for key reaction steps are provided, along with a summary of expected quantitative data. Visualizations of the chemical structure and the synthetic workflow are included to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug metabolism studies, and pharmaceutical development.

Chemical Structure

This compound is an isotopologue of Fenspiride in which five hydrogen atoms on the phenyl ring of the phenethyl moiety are replaced with deuterium atoms. This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug and its metabolites using mass spectrometry.

The core structure of Fenspiride consists of an oxazolidinone ring spiro-fused to a piperidine ring, which is N-substituted with a phenethyl group.

Chemical Name: 8-(2-phenylethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical Formula: C₁₅H₁₅D₅N₂O₂ Molecular Weight: 265.39 g/mol

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

A viable synthetic route to this compound involves the preparation of a deuterated phenethyl precursor followed by its coupling to a piperidone derivative and subsequent formation of the oxazolidinone ring. The following multi-step synthesis is proposed based on established methodologies.

Synthesis Workflow

The overall proposed synthetic workflow for this compound is depicted below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols (Proposed)

The following are detailed, scientifically plausible experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on analogous reactions found in the scientific literature.

Step 1: Synthesis of Bromobenzene-d5

Reaction: Electrophilic aromatic substitution (bromination) of benzene-d6.

Procedure:

-

To a solution of benzene-d6 (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C, add iron(III) bromide (FeBr₃, 0.1 eq) as a catalyst.

-

Slowly add bromine (Br₂, 1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with aqueous sodium bisulfite solution to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford bromobenzene-d5.

Step 2: Synthesis of 2-Phenylethanol-d5

Reaction: Grignard reaction of bromobenzene-d5 with ethylene oxide.

Procedure:

-

Prepare the Grignard reagent by adding a solution of bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

-

Once the Grignard reagent formation is complete, cool the solution to -78 °C.

-

Slowly bubble ethylene oxide gas through the Grignard solution.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-phenylethanol-d5.

Step 3: Synthesis of 2-Phenylethyl-d5 bromide

Reaction: Nucleophilic substitution of the hydroxyl group of 2-phenylethanol-d5 with bromide.

Procedure:

-

To a solution of 2-phenylethanol-d5 (1.0 eq) in an appropriate solvent such as dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-phenylethyl-d5 bromide.

Step 4: Synthesis of 1-(2-Phenylethyl-d5)-4-piperidone

Reaction: N-alkylation of 4-piperidone with 2-phenylethyl-d5 bromide.

Procedure:

-

To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).

-

Add 2-phenylethyl-d5 bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to afford 1-(2-phenylethyl-d5)-4-piperidone.

Step 5 & 6: Synthesis of this compound via Nitro-aldol Condensation and Subsequent Cyclization

Reaction: A two-step sequence involving a Henry (nitro-aldol) reaction followed by reduction and cyclization.

Procedure:

-

Nitro-aldol Condensation: To a solution of 1-(2-phenylethyl-d5)-4-piperidone (1.0 eq) and nitromethane (1.5 eq) in methanol, add a catalytic amount of a base like sodium methoxide at 0 °C. Stir the reaction at room temperature for 24-48 hours. Neutralize the reaction with a mild acid and concentrate to obtain the crude nitro-alcohol intermediate.

-

Reduction and Cyclization: Dissolve the crude nitro-alcohol in a suitable solvent like methanol. Add a reducing agent such as Raney nickel or palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere. After the reduction of the nitro group to an amine is complete, the cyclization to form the oxazolidinone ring can be induced by heating or by the addition of a carbonyl source like diethyl carbonate. Purify the final product by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthesis of this compound. It is important to note that the yields and isotopic purity for the deuterated steps are based on literature values for analogous reactions and may vary depending on the specific reaction conditions.

| Step | Reactant(s) | Product | Representative Yield (%) | Isotopic Purity (atom % D) | Reference/Notes |

| 1. Bromination | Benzene-d6 | Bromobenzene-d5 | 70-80 | >99 | Based on standard bromination of benzene. Isotopic purity is for commercially available starting material.[1][2][3] |

| 2. Grignard Reaction | Bromobenzene-d5, Ethylene oxide | 2-Phenylethanol-d5 | 60-70 | >99 | Yields for Grignard reactions with ethylene oxide can vary. Isotopic integrity is expected to be maintained. |

| 3. Bromination | 2-Phenylethanol-d5 | 2-Phenylethyl-d5 bromide | 80-90 | >99 | Standard conversion of alcohols to bromides with PBr₃. |

| 4. N-Alkylation | 4-Piperidone, 2-Phenylethyl-d5 bromide | 1-(2-Phenylethyl-d5)-4-piperidone | 60-75 | >99 | Based on reported yields for N-alkylation of 4-piperidone derivatives.[4][5] |

| 5 & 6. Nitro-aldol & Cyclization | 1-(2-Phenylethyl-d5)-4-piperidone, Nitromethane | This compound | 50-65 (over two steps) | >99 | Based on literature for the synthesis of Fenspiride using the nitro-aldol approach. |

| Overall (from Benzene-d6) | Benzene-d6 | This compound | ~10-20 | >99 | Calculated cumulative yield. |

Conclusion

This technical guide provides a detailed and scientifically grounded resource on the chemical structure and a plausible synthetic route for this compound. The proposed synthesis leverages well-established chemical transformations and provides a clear pathway for the preparation of this important deuterated standard. The included experimental protocols and quantitative data serve as a practical starting point for researchers and drug development professionals. The visualizations of the chemical structure and synthetic workflow are intended to enhance the understanding of this isotopically labeled compound. Further optimization of the proposed synthetic steps may be necessary to achieve higher yields and purity in a laboratory or industrial setting.

References

- 1. Bromobenzene-d5 | ZEOTOPE [zeotope.com]

- 2. Bromobenzene-d5 D 99.5atom 4165-57-5 [sigmaaldrich.com]

- 3. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

Fenspiride-d5: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Fenspiride-d5, a deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its mechanism of action. This compound is primarily utilized as an internal standard for the quantification of Fenspiride in biological matrices during pharmacokinetic and metabolic studies.

Core Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and overall therapeutic efficacy. The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Fenspiride.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Name | 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

| CAS Number | 1246911-67-0 |

| Molecular Formula | C₁₅H₁₅D₅N₂O₂ |

| Molecular Weight | 265.37 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Storage Conditions | -20°C |

Table 2: Physicochemical Data of Fenspiride (Non-deuterated)

| Property | Value (Predicted/Experimental) |

| Molecular Formula | C₁₅H₂₀N₂O₂ |

| Molecular Weight | 260.33 g/mol |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 126-127 °C at 2 Torr (Experimental) |

| Flash Point | 240.6 °C (Predicted) |

| Vapor Pressure | 3.67E-09 mmHg at 25°C (Predicted) |

| pKa | 12.44 ± 0.20 (Predicted) |

| Solubility | DMSO, Methanol |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available and are often considered proprietary information. However, this section outlines standard and widely accepted methodologies that are employed for the characterization of active pharmaceutical ingredients.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: A small, finely powdered sample of this compound is packed into a capillary tube. The tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Determination of Solubility

Solubility is a crucial parameter that influences the bioavailability of a drug.

Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove any undissolved solid. The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding the ionization state of a drug at different physiological pH values.

Methodology (Potentiometric Titration): A known concentration of this compound is dissolved in a suitable solvent (typically a mixture of water and an organic co-solvent). The solution is then titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Mechanism of Action and Signaling Pathways

Fenspiride, the non-deuterated parent compound of this compound, exerts its therapeutic effects through a dual mechanism of action: antagonism of the H1-histamine receptor and inhibition of phosphodiesterase 4 (PDE4).

H1-Histamine Receptor Antagonism

Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to the classic symptoms of allergy and inflammation. Fenspiride acts as an antagonist at this receptor, blocking the binding of histamine and thereby preventing the downstream signaling events.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory processes. By inhibiting PDE4, Fenspiride increases intracellular levels of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory mediators.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, alongside standardized experimental methodologies and an exploration of the parent compound's mechanism of action. The data and diagrams presented herein are intended to serve as a foundational resource for scientists and researchers engaged in the development and analysis of Fenspiride and related compounds. A thorough understanding of these fundamental characteristics is paramount for the successful progression of drug development programs.

Technical Guide: Deuterium Labeling in Fenspiride-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the deuterium labeling position in Fenspiride-d5, a crucial internal standard for the quantitative analysis of the anti-inflammatory drug Fenspiride. This document outlines the precise location of the deuterium atoms, presents available physicochemical data, and illustrates the molecular structures for clarity.

Introduction to Fenspiride and its Deuterated Analog

Fenspiride is an oxazolidinone spiro compound that has been used in the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator properties. For pharmacokinetic, metabolic, and bioequivalence studies utilizing mass spectrometry, a stable isotope-labeled internal standard is essential for accurate quantification. This compound serves this purpose, offering a reliable reference compound with a known mass shift.

Position of Deuterium Labeling

The five deuterium atoms in this compound are located on the phenyl ring of the phenethyl group. This is explicitly stated in the chemical nomenclature and structural representations provided by various chemical suppliers. The formal name for this compound is 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one .[1][2] The deuteration occurs at all five positions of the benzene ring attached to the ethyl group, which is, in turn, linked to the nitrogen atom of the piperidine ring of the spirocyclic system.

The structural formula and IUPAC name confirm that the labeling is not on the spirocyclic core or the ethyl chain but is confined to the aromatic ring. This specific placement ensures that the deuterium atoms are in a chemically stable position, less likely to undergo exchange under typical analytical conditions.

Molecular Structures

The following diagrams illustrate the chemical structures of both Fenspiride and this compound, with the positions of the deuterium atoms clearly marked on the latter.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 1246911-67-0 | [1][2] |

| Molecular Formula | C₁₅H₁₅D₅N₂O₂ | [1] |

| Formula Weight | 265.37 g/mol | |

| Purity | ≥98% | N/A |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) | [1] |

Experimental Protocols

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed publications. However, the synthesis would logically involve the use of a deuterated precursor, specifically phenethyl-d5 bromide or a similar deuterated phenethylamine derivative. This deuterated intermediate would then be reacted with the appropriate spirocyclic amine to form the final this compound molecule. Several synthetic routes for unlabeled Fenspiride have been published, which could be adapted for the synthesis of its deuterated analog by substituting the corresponding starting materials with their deuterated versions.

Analytical Methodology for Quantification

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fenspiride in biological matrices such as plasma. A typical workflow for such an analysis is outlined below.

In such methods, specific mass transitions are monitored for both Fenspiride and this compound. The consistent ratio of the analyte to the internal standard across samples and calibration standards allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

Conclusion

References

Fenspiride-d5: A Technical Overview for Researchers

For researchers and professionals in drug development, Fenspiride-d5 serves as a critical analytical tool. This isotopically labeled version of Fenspiride is primarily utilized as an internal standard for the precise quantification of the active drug in biological matrices through mass spectrometry techniques.

Fenspiride itself is recognized for its dual-action as a bronchodilator and for its anti-inflammatory properties.[1] The deuterated form, this compound, is indispensable for pharmacokinetic and metabolic studies, ensuring accuracy and reproducibility in experimental results.

Core Physicochemical Data

The fundamental properties of this compound and its hydrochloride salt are summarized below. These values are essential for method development and experimental design.

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 1246911-67-0[2][3] | 1246815-28-0[4][5] |

| Molecular Formula | C15H15D5N2O2[2][3] | C15H16D5ClN2O2[1][4] |

| Molecular Weight | 265.36 g/mol [3] | 301.82 g/mol [1][4] |

Mechanism of Action: A Simplified Signaling Pathway

Fenspiride exerts its therapeutic effects through multiple pathways. It is known to be an antagonist of the H1 histamine receptor and also demonstrates anti-inflammatory activity.[1][2][4] A notable mechanism is the inhibition of phosphodiesterase (PDE) enzymes, including PDE3, PDE4, and PDE5.[2] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key mediators in inflammatory and bronchoconstrictor responses.

Experimental Protocol: Bioanalytical Quantification Workflow

This compound is ideally suited as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Fenspiride in biological samples. A typical experimental workflow is outlined below.

References

Commercial Suppliers of Fenspiride-d5 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fenspiride-d5, a deuterated internal standard crucial for the accurate quantification of the anti-inflammatory and bronchodilator drug, fenspiride. This document outlines key technical data from various suppliers, presents a detailed experimental protocol for its use in bioanalytical methods, and illustrates the relevant pharmacological signaling pathways of fenspiride.

Commercial Availability and Specifications

This compound is available from several reputable suppliers catering to the research community. The following tables summarize the key quantitative data for their product offerings, facilitating a comparative assessment for procurement.

Table 1: General Product Specifications for this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | 33711 | 1246911-67-0 | C₁₅H₁₅D₅N₂O₂ | 265.4 |

| CP Lab Safety | - | 1246911-67-0 | C₁₅H₁₅D₅N₂O₂ | 265.3623 |

| MedChemExpress | HY-A0027S | 1246815-28-0 | C₁₅H₁₆D₅ClN₂O₂ | 301.82 (as HCl salt) |

| Santa Cruz Biotechnology | sc-219503 | 5053-06-5 (unlabeled) | C₁₅H₁₆D₅ClN₂O₂ | 301.82 (as HCl salt) |

Table 2: Purity and Isotopic Enrichment

| Supplier | Purity | Isotopic Enrichment |

| Cayman Chemical | - | ≥99% deuterated forms (d₁-d₅)[1] |

| CP Lab Safety | - | 99%+ deuterated forms (d₁-d₅)[2] |

| MedChemExpress | - | - |

| Santa Cruz Biotechnology | - | - |

Table 3: Physical and Chemical Properties

| Supplier | Formal Name | Solubility | Storage | Stability |

| Cayman Chemical | 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one[1] | Soluble in DMSO and Methanol[1] | -20°C[1] | ≥ 4 years[1] |

| CP Lab Safety | 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | - | - | - |

| MedChemExpress | This compound hydrochloride | - | Please store the product under the recommended conditions in the Certificate of Analysis[3] | - |

| Santa Cruz Biotechnology | This compound Hydrochloride | - | - | - |

Experimental Protocol: Quantification of Fenspiride in Biological Matrices using this compound by LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the quantification of fenspiride in biological samples, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated IS is the gold standard for bioanalytical methods as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for variability during sample preparation and analysis.[4]

This section provides a detailed, generalized methodology for the development of a robust LC-MS/MS assay.

Materials and Reagents

-

Fenspiride analytical standard

-

This compound internal standard

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Methanol, HPLC grade

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Fenspiride Stock Solution (1 mg/mL): Accurately weigh and dissolve fenspiride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Fenspiride Working Solutions: Serially dilute the fenspiride stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.

-

This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (IS) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile (protein precipitating agent) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

LC-MS/MS Conditions

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-5.0 min: Re-equilibration at 10% B

-

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fenspiride: m/z 261.2 → 105.1

-

This compound: m/z 266.2 → 110.1

-

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (fenspiride) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.

Signaling Pathways of Fenspiride

Fenspiride exerts its therapeutic effects through a dual mechanism of action: antagonism of the histamine H1 receptor and inhibition of phosphodiesterases (PDEs).

Histamine H1 Receptor Antagonism

Fenspiride acts as an antagonist at the histamine H1 receptor.[5] Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors on various cells, leading to downstream signaling cascades that result in symptoms like bronchoconstriction and increased vascular permeability. By blocking this interaction, fenspiride mitigates these effects.

Caption: Fenspiride blocks histamine binding to the H1 receptor, inhibiting downstream signaling.

Phosphodiesterase (PDE) Inhibition

Fenspiride also inhibits several phosphodiesterase isoenzymes, particularly PDE3, PDE4, and PDE5.[6][7] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that promote smooth muscle relaxation. By inhibiting PDEs, fenspiride increases the intracellular levels of cAMP and cGMP, leading to bronchodilation.

Caption: Fenspiride inhibits PDEs, increasing cAMP and cGMP levels, leading to bronchodilation.

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.

Caption: A typical workflow for quantifying fenspiride using this compound.

This technical guide serves as a comprehensive resource for researchers utilizing this compound. By providing a consolidated view of supplier information, a detailed experimental protocol, and a clear visualization of the underlying pharmacology, this document aims to facilitate efficient and accurate research in the fields of drug metabolism, pharmacokinetics, and related disciplines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. H1 Receptor Ligand, Inhibitor, Agonist, Antagonist, Modulator, Gene | MedChemExpress [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of fenspiride on human bronchial cyclic nucleotide phosphodiesterase isoenzymes: functional and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenspiride-d5: An In-Depth Technical Guide to Metabolic Stability and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator and antitussive properties. Fenspiride-d5, a deuterated analog of fenspiride, is often used as an internal standard in pharmacokinetic studies. Understanding the metabolic stability and pathways of a drug candidate is a critical component of the drug development process, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and overall disposition in the body. This technical guide provides a comprehensive overview of the known metabolic pathways of fenspiride and outlines detailed experimental protocols for assessing the metabolic stability of this compound.

Data Presentation: Metabolic Stability Parameters

The following table summarizes the key parameters used to evaluate the metabolic stability of a compound. In the absence of specific published data for this compound, this table serves as a template for presenting results from in vitro metabolic stability assays.

| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available | |

| Dog Liver Microsomes | Data not available | Data not available | |

| Monkey Liver Microsomes | Data not available | Data not available | |

| Mouse Liver Microsomes | Data not available | Data not available |

Metabolic Pathways of Fenspiride

In vivo studies in horses have shown that fenspiride undergoes both Phase I (functionalization) and Phase II (conjugation) metabolism. The primary metabolic transformations involve oxidation of both the aromatic and heterocyclic rings of the fenspiride molecule.[1][2]

Phase I Metabolism

Phase I metabolism of fenspiride primarily involves oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver. These reactions introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation. The identified Phase I metabolites of fenspiride include hydroxylated and oxidized derivatives.[1][2]

The following diagram illustrates the proposed Phase I metabolic pathways of fenspiride.

Caption: Proposed Phase I metabolic pathways of fenspiride.

Phase II Metabolism

Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate, to the Phase I metabolites, further increasing their water solubility and facilitating their excretion from the body.[1][2]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes. This protocol can be adapted for use with this compound to determine its metabolic fate.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes by measuring the rate of its disappearance over time.

2. Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

-

Internal standard (IS) for analytical quantification

-

96-well plates

-

Incubator shaker

-

LC-MS/MS system

3. Experimental Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).

-

Prepare working solutions of this compound by diluting the stock solution with phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

-

Incubation:

-

Pre-warm the HLM suspension and the this compound working solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells of a 96-well plate containing the pre-warmed HLM and this compound.

-

The final incubation mixture should contain this compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

-

Incubate the plate at 37°C with constant shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of this compound remaining at each time point.

-

4. Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the following equation:

-

t½ = 0.693 / k

-

-

Calculate the intrinsic clearance (CLint) using the following equation:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

-

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

Caption: General workflow for an in vitro metabolic stability assay.

Conclusion

This technical guide provides a comprehensive overview of the metabolic pathways of fenspiride and a detailed protocol for assessing the metabolic stability of this compound. While specific quantitative data for the deuterated compound is not currently available, the information and methodologies presented here offer a solid foundation for researchers and scientists in the field of drug development to design and execute studies to elucidate the metabolic profile of this compound. A thorough understanding of its metabolic fate is essential for its application as an internal standard and for predicting its pharmacokinetic behavior.

References

A Technical Guide to the Isotopic Enrichment and Purity of Fenspiride-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of Fenspiride-d5, a deuterated analog of the anti-inflammatory drug Fenspiride. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and therapeutic drug monitoring.

Introduction to this compound

This compound is a stable isotope-labeled version of Fenspiride, where five hydrogen atoms on the phenethyl group have been replaced with deuterium atoms. This modification results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of a deuterated internal standard improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.[1]

Fenspiride itself is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits antagonist activity at histamine H1 receptors.[2][3] Its mechanism of action also involves the inhibition of phosphodiesterase 3 (PDE3), PDE4, and PDE5.[2][3]

Isotopic Enrichment and Purity Data

The isotopic enrichment of this compound refers to the percentage of molecules that contain the desired number of deuterium atoms. The chemical purity refers to the percentage of the material that is this compound, exclusive of any isotopic or non-isotopic impurities.

Quantitative Data Summary

The following table summarizes the typical isotopic and chemical purity of commercially available this compound. It is important to note that specific values may vary between batches and suppliers, and it is always recommended to refer to the Certificate of Analysis (CoA) for lot-specific data.[4]

| Parameter | Specification | Data Source |

| Chemical Formula | C₁₅H₁₅D₅N₂O₂ | [5] |

| Molecular Weight | 265.36 g/mol | [5] |

| Isotopic Purity (d₁-d₅) | ≥99% | [2][5] |

| Chemical Purity | ≥98% | [6] |

Note: The isotopic purity of ≥99% indicates that the sum of the percentages of molecules containing one to five deuterium atoms is 99% or greater. A detailed breakdown of the distribution of d-species (d₀, d₁, d₂, d₃, d₄, d₅) is typically provided in a comprehensive Certificate of Analysis.

Experimental Protocols for Analysis

The determination of isotopic enrichment and chemical purity of this compound relies on advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Enrichment Analysis by Mass Spectrometry

Objective: To determine the distribution of deuterated species (d₀ to d₅) and calculate the overall isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer being used.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used to achieve baseline resolution of the isotopic peaks.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion. Full scan mass spectra are acquired in the region of the molecular ion of this compound.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d₀, d₁, d₂, d₃, d₄, and d₅).

-

The intensity of each isotopic peak is measured.

-

The relative abundance of each species is calculated by dividing the intensity of its peak by the sum of the intensities of all peaks in the isotopic cluster.

-

The isotopic enrichment is reported as the sum of the relative abundances of the deuterated species (d₁ to d₅).

-

Chemical Purity Determination by LC-MS/MS

Objective: To quantify the amount of this compound relative to any non-isotopic impurities.

Methodology:

-

Chromatographic Separation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is utilized. A suitable reversed-phase column is used to separate this compound from potential impurities.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Fenspiride and any known impurities are monitored. For Fenspiride, a common transition is m/z 261→105.[7]

-

Quantification: The peak area of this compound is compared to the peak areas of any detected impurities. The chemical purity is calculated as the percentage of the total peak area that corresponds to this compound.

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and the location of the deuterium labels.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the phenethyl ring confirms the location of the deuterium labels. The integration of the remaining proton signals should be consistent with the structure of Fenspiride.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can be used to further confirm the carbon skeleton of the molecule.

-

²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and chemical environment.

Visualizations

Signaling Pathway of Fenspiride

The following diagram illustrates the known signaling pathways affected by Fenspiride.

Caption: Signaling pathway of Fenspiride, illustrating its dual action as an H1 receptor antagonist and a phosphodiesterase inhibitor.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the comprehensive analysis of this compound.

Caption: A generalized workflow for the analysis of this compound, from sample preparation to the final report.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Fenspiride Using Fenspiride-d5 as an Internal Standard

FOR IMMEDIATE RELEASE

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties. Accurate and robust bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of fenspiride in biological matrices, typically human plasma, using a stable isotope-labeled internal standard, Fenspiride-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects, leading to enhanced precision and accuracy.[1]

This compound is a deuterated analog of fenspiride and is intended for use as an internal standard for the quantification of fenspiride by GC- or LC-MS.[2]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing. The following protocol is based on a validated method for fenspiride analysis and has been adapted for the use of this compound.

Materials and Reagents

-

Analytes: Fenspiride hydrochloride, this compound

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenspiride and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution in a mixture of acetonitrile and water (1:1 v/v) to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate fenspiride working standard solutions to obtain final concentrations for the calibration curve and quality control samples. Add the IS working solution to all CC and QC samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for the extraction of fenspiride from plasma.[3]

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for fenspiride and should be optimized for the specific instrumentation used.[3]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC System |

| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.2% Formic acid in Water |

| Mobile Phase B | 0.2% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As described in the original method |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 2.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Fenspiride | 261.1 | 105.0 | 0.1 | 30 | 20 |

| This compound | 266.1 | 110.0 | 0.1 | 30 | 20 |

Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated compound. The precursor ion is shifted by +5 Da due to the five deuterium atoms. The product ion is also expected to shift by +5 Da, assuming the deuterium atoms are on the phenethyl group which is retained in the major fragment. This should be confirmed experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on a validated fenspiride assay.[3]

Table 4: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Model | Linear, 1/x² weighting |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 400 | < 15 | < 15 | 85 - 115 |

Table 6: Recovery

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Fenspiride | > 90 | > 90 | > 90 |

| This compound | > 90 | > 90 | > 90 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of fenspiride using this compound as an internal standard.

Caption: Experimental workflow for Fenspiride analysis.

Signaling Pathway (Illustrative)

While Fenspiride's primary mechanism is anti-inflammatory, this diagram illustrates a generic signal transduction pathway that could be modulated by such a drug, for conceptual understanding.

Caption: Generic inflammatory signaling pathway.

Logical Relationship of Internal Standard Method

This diagram outlines the principle of using an internal standard for quantitative analysis.

Caption: Principle of internal standard quantification.

References

Application Note: Quantitative Analysis of Fenspiride in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a sensitive, selective, and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of fenspiride in human plasma. The method utilizes fenspiride-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 column with a gradient elution, providing excellent peak shape and resolution. The total run time is optimized for high-throughput analysis, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been validated according to industry standards, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-secretory properties that has been used in the treatment of various respiratory diseases. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method for the quantification of fenspiride in biological matrices is essential. This application note details a robust UPLC-MS/MS method for the determination of fenspiride in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents:

-

Fenspiride hydrochloride (reference standard)

-

This compound hydrochloride (internal standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

Sample Preparation:

A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for UPLC-MS/MS analysis.

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of fenspiride in human plasma. The use of a deuterated internal standard, this compound, ensured the reliability of the results by correcting for any variations during sample preparation and analysis.

Chromatography:

Fenspiride and this compound were well-separated from endogenous plasma components with retention times of approximately 0.65 and 0.64 minutes, respectively. The gradient elution provided sharp, symmetrical peaks, contributing to the high sensitivity of the method.

Mass Spectrometry:

Detection was performed in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The optimized MRM transitions and mass spectrometer parameters are summarized in the protocol section.

Method Validation:

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The calibration curve was linear over the concentration range of 2 to 500 ng/mL, with a coefficient of determination (r²) greater than 0.99. The precision and accuracy were within the acceptable limits as per regulatory guidelines.

Conclusion

The UPLC-MS/MS method described in this application note is highly suitable for the quantitative analysis of fenspiride in human plasma for clinical and research applications. The use of a stable isotope-labeled internal standard, coupled with a simple and rapid sample preparation procedure, provides a robust, accurate, and high-throughput analytical solution.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

1.1. Fenspiride Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenspiride hydrochloride and dissolve it in 10 mL of methanol.

1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.

1.3. Fenspiride Working Standards: Prepare a series of working standard solutions by serially diluting the fenspiride stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for spiking into plasma for the calibration curve and quality control samples.

1.4. Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples

2.1. Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate fenspiride working standard solution to obtain final concentrations ranging from 2 to 500 ng/mL.

2.2. QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 6, 150, and 400 ng/mL) in the same manner as the calibration standards.

Sample Preparation Protocol

3.1. Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

3.2. Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

3.3. Vortex the mixture for 1 minute to precipitate proteins.

3.4. Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

3.5. Carefully transfer the supernatant to a clean autosampler vial.

3.6. Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 1.1 | |

| 1.2 | |

| 2.0 | |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Acquisition and Processing

5.1. Acquire data using the MRM mode for the transitions of fenspiride and this compound.

5.2. Integrate the peak areas of the analyte and the internal standard.

5.3. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

5.4. Determine the concentration of fenspiride in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Fenspiride | 261.13 | 104.93 | 30 | 24 |

| This compound | 266.16 | 104.93 | 30 | 24 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%Bias) | ± 10% |

| Inter-day Accuracy (%Bias) | ± 12% |

| Mean Recovery | > 90% |

| Matrix Effect | Minimal |

Visualizations

Caption: Experimental workflow for the quantitative analysis of fenspiride in plasma.

Development of a Robust LC-MS/MS Method for the Quantification of Fenspiride in Human Plasma Using Fenspiride-d5 as an Internal Standard

Application Note

Abstract

This application note details a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fenspiride in human plasma. The method utilizes Fenspiride-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by a fast chromatographic separation. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Fenspiride.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with additional bronchodilator and antitussive properties.[1] Accurate and reliable quantification of Fenspiride in biological matrices is crucial for pharmacokinetic and clinical studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalysis.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Fenspiride using this compound.

Experimental

Materials and Reagents

-

Fenspiride hydrochloride (Reference Standard)

-

HPLC-grade methanol and acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography

A rapid and efficient chromatographic separation can be achieved using a C18 reversed-phase column. The following parameters are a good starting point and can be further optimized.

| Parameter | Condition |

| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[7] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[7] |

| Gradient | See Table 2 |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Table 1: Liquid Chromatography Parameters

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 0.5 | 10 | 90 |

| 1.0 | 10 | 90 |

| 1.1 | 90 | 10 |

| 2.0 | 90 | 10 |

Table 2: Gradient Elution Program

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization mode (ESI+). The multiple reaction monitoring (MRM) transitions for Fenspiride and this compound were optimized for maximum sensitivity.

| Parameter | Fenspiride | This compound (IS) |

| Precursor Ion (m/z) | 261.2 | 266.2 |

| Product Ion (m/z) | 105.1[7] | 105.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | Optimized | Optimized |

| Cone Voltage (V) | Optimized | Optimized |

Table 3: Mass Spectrometry Parameters (MRM Transitions)

Note: The product ion for this compound is predicted to be the same as for Fenspiride, assuming the deuterium labels are not on the fragment lost during collision-induced dissociation. This should be confirmed experimentally.

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fenspiride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Fenspiride stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and effective technique for extracting Fenspiride from plasma.[7]

Caption: Protein Precipitation Workflow for Fenspiride Analysis.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike known concentrations of Fenspiride working solutions into blank human plasma to prepare calibration standards. A typical concentration range would be 1-1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Fenspiride and this compound.

-

Linearity and Range: The linearity of the calibration curve should be evaluated using a weighted linear regression model.

-

Accuracy and Precision: Determined by analyzing replicate QC samples on different days.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte is not affected by co-eluting matrix components.

-

Recovery: The efficiency of the extraction process should be determined.

-

Stability: The stability of Fenspiride in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.

Expected Results

The described method is expected to yield a linear response over the specified concentration range with a correlation coefficient (r²) of >0.99. The accuracy and precision should be within ±15% (±20% for the lower limit of quantification). The simple protein precipitation extraction is anticipated to provide consistent and high recovery. The use of this compound as an internal standard will effectively minimize any potential matrix effects, leading to reliable and reproducible results.

Conclusion

This application note provides a detailed protocol for a robust and efficient LC-MS/MS method for the quantification of Fenspiride in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a simple sample preparation technique, makes this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

- 1. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Note and Protocol for Bioanalytical Sample Preparation of Fenspiride using Fenspiride-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory agent with antitussive and bronchodilator properties. Accurate and reliable quantification of fenspiride in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides a detailed protocol for the bioanalytical sample preparation of fenspiride from human plasma using a simple and rapid protein precipitation (PPT) method, followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. Fenspiride-d5, a deuterated analog, is used as an internal standard (IS) to ensure the accuracy and precision of the method by compensating for variability during sample processing and analysis.[1][2]

Fenspiride acts as an antagonist of the H1-histamine receptor and an inhibitor of phosphodiesterases (PDEs), specifically PDE3, PDE4, and PDE5.[1][3]

Mechanism of Action of Fenspiride

Caption: Simplified signaling pathway of Fenspiride.

Experimental Protocols

This protocol is adapted from a validated UPLC-MS/MS method for the quantification of fenspiride in human plasma.[4] this compound is proposed as the internal standard due to its similar chemical properties and chromatographic behavior to the analyte, which is a standard practice in bioanalysis to ensure high accuracy.

Materials and Reagents

-

Fenspiride reference standard

-

This compound (Internal Standard)[1]

-

Acetonitrile (HPLC grade)[4]

-

Formic acid (LC-MS grade)[4]

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation

-

Ultra-Performance Liquid Chromatograph (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]

-

Analytical column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[4]

-

Benchtop centrifuge[5]

-

Calibrated pipettes

Preparation of Solutions

-

Fenspiride Stock Solution (1 mg/mL): Accurately weigh and dissolve the fenspiride reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile. The final concentration should be optimized based on the expected analyte concentration range.

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for extracting fenspiride from plasma samples.

References

Application Notes and Protocols: The Use of Fenspiride-d5 in Pharmacokinetic Studies of Fenspiride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fenspiride-d5 as an internal standard in the pharmacokinetic analysis of fenspiride. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry, offering superior accuracy and precision.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has been used in the treatment of respiratory diseases. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. Pharmacokinetic studies rely on the precise quantification of the drug in biological matrices such as plasma. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This compound, being chemically identical to fenspiride but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.

Rationale for Using this compound as an Internal Standard

The ideal internal standard (IS) in LC-MS/MS analysis is a stable isotope-labeled version of the analyte.[1] Here's why this compound is the preferred choice for fenspiride quantification:

-

Similar Physicochemical Properties: this compound and fenspiride exhibit nearly identical chromatographic retention times and extraction recoveries.

-

Correction for Matrix Effects: Both compounds are equally affected by variations in the biological matrix that can enhance or suppress the analyte signal.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly reduces variability introduced during sample preparation and analysis.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of fenspiride in human plasma using this compound as an internal standard, based on established methods for fenspiride analysis.

Materials and Reagents

-

Fenspiride reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

96-well plates or microcentrifuge tubes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting fenspiride from plasma.

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 96-well plate or microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples.

-

Add 300 µL of cold acetonitrile to each well/tube to precipitate the plasma proteins.

-

Vortex the plate/tubes for 5 minutes.

-

Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions should be optimized for the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fenspiride | 261.2 | 105.1 | 20 |

| This compound | 266.2 | 110.1 | 20 |

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of fenspiride into blank plasma. The concentration range should cover the expected levels in the pharmacokinetic study samples.

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 3 | Example Value | Example Value | Example Value |

| Medium | 80 | Example Value | Example Value | Example Value |

| High | 800 | Example Value | Example Value | Example Value |

Visualizations

Experimental Workflow

Caption: Workflow for Fenspiride Quantification.

Fenspiride Signaling Pathway

Fenspiride exerts its anti-inflammatory effects through multiple mechanisms. It is known to be an H1-histamine receptor antagonist and also inhibits phosphodiesterases (PDEs), particularly PDE4.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. Additionally, fenspiride can modulate the production of inflammatory mediators.

Caption: Fenspiride's Anti-inflammatory Mechanisms.

References

Application of Fenspiride-d5 in Drug Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride, an oxazolidinone spiro compound, has been utilized in the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator properties. In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is a critical component for accurate and reliable bioanalysis. Fenspiride-d5, a deuterated analog of fenspiride, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques.[1][2][3] Its utility stems from its chemical similarity to the parent drug, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

This document provides detailed application notes and protocols for the use of this compound in drug metabolism research, focusing on its role as an internal standard in bioanalytical methods.

Data Presentation

Table 1: Pharmacokinetic Parameters of Fenspiride (Single Oral Dose)

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 206 ng/mL | [4] |